molecular formula C9H9Br2NO2 B1460168 Ethyl 2,5-dibromopyridine-4-acetate CAS No. 1806351-97-2

Ethyl 2,5-dibromopyridine-4-acetate

Cat. No.: B1460168
CAS No.: 1806351-97-2
M. Wt: 322.98 g/mol
InChI Key: FUMSJQSKABOOJI-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromopyridine-4-acetate is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms at the 2nd and 5th positions of the pyridine ring, an ethyl ester group at the 4th position, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,5-dibromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromopyridine is then subjected to esterification with ethyl acetate in the presence of a base like sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dibromopyridine-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

    Reduction: Palladium on carbon, hydrogen gas, solvents (e.g., ethanol, methanol).

Major Products:

  • Substituted pyridine derivatives
  • Coupled products with various functional groups
  • Reduced pyridine derivatives

Scientific Research Applications

Ethyl 2,5-dibromopyridine-4-acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,5-dibromopyridine-4-acetate is primarily based on its ability to undergo various chemical transformations. The bromine atoms and ester group provide reactive sites for nucleophilic substitution, coupling, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse products with specific functions .

Comparison with Similar Compounds

    2,5-Dibromopyridine: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.

    Ethyl 2-bromopyridine-4-acetate: Contains only one bromine atom, resulting in different reactivity and applications.

    2,5-Dichloropyridine:

Uniqueness: Ethyl 2,5-dibromopyridine-4-acetate stands out due to its dual bromine substitution and ester functionality, offering a unique combination of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and a promising candidate for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2,5-dibromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-6-3-8(11)12-5-7(6)10/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMSJQSKABOOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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